molecular formula C21H22ClN3O4 B2720815 8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251607-34-7

8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B2720815
CAS RN: 1251607-34-7
M. Wt: 415.87
InChI Key: GBYGJQHDJSIMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Spiro compounds, including those similar to the target compound, are synthesized through various innovative methods. For instance, the reaction of dimethyloxosulfonium methylide with 4-piperidones produces spiro[oxirane-2, 4′-piperidines], which act as alkylating agents introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968). Another approach involves the cyclization reaction of tetrahydropyridine derivatives with halogen, leading to the formation of spiro[piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives (Takai, Obase, & Teranishi, 1988).

Pharmacological Interest

The pharmacological interest in spiro compounds extends to their potential as ligands for various receptors. Some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones have been synthesized and evaluated for their activity on the nociceptin receptor, showing partial agonistic activity, with some compounds proving to be pure antagonists (Mustazza et al., 2006). This reveals the compound's potential in therapeutic applications targeting the nociceptin receptor pathway.

properties

IUPAC Name

8-chloro-1'-(3,4-dimethoxybenzoyl)spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-28-16-7-6-13(12-17(16)29-2)20(27)25-10-8-21(9-11-25)23-18-14(19(26)24-21)4-3-5-15(18)22/h3-7,12,23H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYGJQHDJSIMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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